molecular formula C13H17Cl2N3S B2679181 6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1216376-50-9

6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No. B2679181
CAS RN: 1216376-50-9
M. Wt: 318.26
InChI Key: XFZILTVGHPNJIM-UHFFFAOYSA-N
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Description

The compound “6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is an organic compound that has gained significant scientific interest due to its diverse chemical and biological properties. It is structurally related to the compound “2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine”, also known as olanzapine, which is used in the treatment of schizophrenia and related psychoses .


Synthesis Analysis

The synthesis of compounds similar to “6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” involves reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride . Another method involves the reaction of 4-methyl-3-nitroaniline with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride or benzotriazol-1-yl 4-(4-methylpiperazin-1-ylmethyl)benzoate .


Molecular Structure Analysis

The molecular structure of compounds similar to “6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” has been characterized by various techniques such as HRMS, IR, 1H and 13C NMR experiments . For instance, the diazepine ring of olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride” have been studied. For example, 4-Chloro-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamide reacted with imidazole, quinolin-5-amine, and 2-methylquinolin-5-amine to give substituted 4-amino-N-[4-(4-methylpiperazin-1-ylmethyl)phenyl]benzamides .

Scientific Research Applications

Antitumor and Cytotoxic Activity

CMBT hydrochloride has demonstrated promising antitumor and cytotoxic effects. In a study by Gulsory and Guzeldemirci, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides (similar to CMBT hydrochloride) exhibited potent cytotoxicity against prostate cancer cells . Further investigations into its mechanism of action and potential clinical applications are warranted.

Antimicrobial Properties

Thiazoles, including CMBT hydrochloride, have been explored for their antimicrobial activity. While specific studies on CMBT hydrochloride are limited, related thiazole derivatives (e.g., sulfathiazole) have shown antimicrobial efficacy. Investigating CMBT’s antibacterial and antifungal properties could provide valuable insights for drug development .

Antiviral Potential

Given the structural similarities between CMBT hydrochloride and other antiviral agents, it’s worth exploring its antiviral activity. Thiazoles have been associated with antiretroviral effects (e.g., Ritonavir). Investigate whether CMBT hydrochloride exhibits similar properties against viral infections .

Neuroprotective Effects

Thiazoles have been investigated for their neuroprotective properties. Although direct studies on CMBT hydrochloride are scarce, its structural features suggest potential neuroactive effects. Further research could elucidate its impact on neuronal health and neurodegenerative diseases .

Analgesic and Anti-Inflammatory Potential

While not extensively studied, thiazoles have been associated with analgesic and anti-inflammatory effects. Investigate whether CMBT hydrochloride modulates pain perception or inflammation pathways .

Diuretic Properties

Thiazoles, including CMBT hydrochloride, may influence renal function. Explore its diuretic potential and mechanisms of action, which could have clinical implications for conditions like edema and hypertension .

Chemical Reaction Accelerators

Thiazoles serve as building blocks for various chemical reactions. Investigate whether CMBT hydrochloride enhances specific chemical transformations or catalyzes reactions in synthetic chemistry .

Other Applications

Thiazoles often find use in diverse fields, including dyes, biocides, and fungicides. While specific applications for CMBT hydrochloride remain to be fully explored, its unique structure suggests broader utility.

properties

IUPAC Name

6-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3S.ClH/c1-9-7-10(14)8-11-12(9)15-13(18-11)17-5-3-16(2)4-6-17;/h7-8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZILTVGHPNJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N3CCN(CC3)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

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